molecular formula C48H54N6O4 B128168 (Dhqd)2phal CAS No. 140853-10-7

(Dhqd)2phal

Cat. No. B128168
M. Wt: 779 g/mol
InChI Key: YUCBLVFHJWOYDN-HVLQGHBFSA-N
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Description

(DHQD)2PHAL, a chiral ligand derived from hydroquinidine, has been extensively utilized in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various reactions. The ligand has been applied in bromolactonization of alkynes , Suzuki–Miyaura cross-coupling reactions , bromohydroxylation of aryl olefins , and azide–alkyne cycloaddition reactions . Additionally, it has been used in a polymer-bound form to enhance reactivity and enantioselectivity in asymmetric dihydroxylation reactions .

Synthesis Analysis

The synthesis of (DHQD)2PHAL is not detailed in the provided papers, but its application in synthetic methodologies is well-documented. It has been used as a catalyst in the asymmetric bromolactonization of allenoic acids, demonstrating its versatility across different substrate types .

Molecular Structure Analysis

While the molecular structure of (DHQD)2PHAL is not explicitly discussed in the provided papers, its effectiveness as a ligand suggests a structure that is conducive to forming stable complexes with metals, which is essential for its catalytic activity in various reactions.

Chemical Reactions Analysis

(DHQD)2PHAL has been shown to catalyze a range of chemical reactions. It promotes enantioselective bromolactonization , enhances the efficiency of Suzuki–Miyaura cross-coupling in water at room temperature , and facilitates bromohydroxylation with high enantioselectivity . It also accelerates Cu-catalyzed azide–alkyne cycloaddition reactions and is effective in asymmetric chlorocyclization of olefinic amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of (DHQD)2PHAL are implied through its use in various reactions. Its solubility in water is suggested by its application in aqueous Suzuki–Miyaura cross-coupling reactions and azide–alkyne cycloadditions . The ligand's stability and recyclability are highlighted by its repeated use without significant loss of catalytic activity .

Case Studies

Case studies demonstrate the ligand's utility in overcoming byproduct inhibition in bromoesterification reactions , and its application in the synthesis of chiral chloro substituted isobenzofuran-1(3H)-imine derivatives with good yields and enantioselectivities . These examples showcase (DHQD)2PHAL's role in advancing synthetic methodologies and addressing specific challenges in asymmetric catalysis.

Scientific Research Applications

(DHQD)2PHAL in Click Chemistry

  • (DHQD)2PHAL has been demonstrated as an excellent accelerating ligand for the copper(I)-catalyzed azide–alkyne cycloaddition reaction, a key protocol in Click Chemistry. This method, conducted in water at room temperature, is notable for its simplicity, efficiency, and environmental friendliness, yielding products with high purity and excellent yields (Ali et al., 2014).

(DHQD)2PHAL in Asymmetric Synthesis

  • The compound has been successfully applied in the asymmetric synthesis of spiro-indolines and fused indolines with high yields and excellent enantioselectivity. This process is crucial in creating compounds with continuous quaternary and tertiary carbon centers (Yin & You, 2013; Yin & You, 2014).

(DHQD)2PHAL in Asymmetric Dihydroxylation

  • A novel application of (DHQD)2PHAL in the osmium-catalyzed asymmetric dihydroxylation of olefins has been presented. In this process, the ligand serves a dual function in stereocontrol and acts as a reoxidant for osmium(VI), demonstrating versatility in organic synthesis (Jonsson et al., 2001).

(DHQD)2PHAL in Catalytic Reactions

  • The compound has been used in Suzuki–Miyaura cross-coupling reactions, showing efficiency and recyclability in synthesizing biaryls/heterobiaryls in water at room temperature. This highlights its potential in green chemistry and sustainable processes (Saikia et al., 2015).

(DHQD)2PHAL in Bromolactonization and Bromohydroxylation

  • (DHQD)2PHAL has been effectively used in asymmetric bromolactonization and bromohydroxylation reactions. These processes are significant in the synthesis of lactones and bromohydrins with high enantioselectivity, underlining the compound's role in creating complex molecular structures (Wilking et al., 2014; Li et al., 2017).

properties

IUPAC Name

1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCBLVFHJWOYDN-HVLQGHBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458959
Record name (DHQD)2PHAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

779.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dhqd)2phal

CAS RN

140853-10-7
Record name 1,4-Bis(dihydroquinidine)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (DHQD)2PHAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BIS(DIHYDROQUINIDINE)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4JCP4V5TH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,440
Citations
R Yousefi, A Sarkar, KD Ashtekar… - Journal of the …, 2020 - ACS Publications
Electrophilic halofunctionalization reactions have undergone a resurgence sparked by recent discoveries in the field of catalytic asymmetric halocyclizations. To build mechanistic …
Number of citations: 24 pubs.acs.org
VII Figure - dial.uclouvain.be
Based on the excellent enantiomeric excess obtained with (DHQD) 2PHAL in the asymmetric dihydroxylation of olefins by OsO4, we decided to attach in this second generation …
Number of citations: 0 dial.uclouvain.be
SE Marshall - 2013 - search.proquest.com
The dimeric cinchona alkaloid catalyst,(DQHD) 2 PHAL, used in conjunction with chlorinated hydantoins, has proven to be an efficient catalyst for enantioselective chlorocyclizations, …
Number of citations: 0 search.proquest.com
B Saikia, AA Ali, PR Boruah, D Sarma, NC Barua - New J. Chem, 2015 - academia.edu
Suzuki–Miyaura cross-coupling reaction catalyzed by Pd (OAc) 2–(DHQD) 2PHAL is a very simple, mild and efficient protocol for the synthesis of biaryls/heterobiaryls in neat H2O at …
Number of citations: 23 www.academia.edu
CY Chuang, VC Vassar, Z Ma, R Geney, I Ojima - Chirality, 2002 - Wiley Online Library
Regio‐ and enantioselectivity in the asymmetric aminohydroxylation (AA) reaction of O‐substituted 4‐hydroxy‐2‐butenoates as well as the mechanism of the reaction were studied. …
Number of citations: 30 onlinelibrary.wiley.com
M Kuroboshi, T MIZONE… - … Society (2003), 2003-12 …, 2003 - books.google.com
A newly designed (DHQD) 2PHAL-type ligand was synthesized and immobilized on silica gel at the phtharadine unit. Asymmetric dihydroxylation (ADH) of olefins was carried out in a …
Number of citations: 2 books.google.com
M Wilking, CG Daniliuc… - Chemistry–A European …, 2016 - Wiley Online Library
The cinchona alkaloid dimer (DHQD) 2 PHAL has been shown to be a broadly applicable catalyst for asymmetric halogenations. However, this catalyst does not have to be dimeric and …
A Sarkar - 2020 - search.proquest.com
This thesis presents the mechanistic exploration of various catalytic asymmetric alkene halofunctionalization reactions. The mechanistic studies were focused on asymmetric …
Number of citations: 0 search.proquest.com
M Tsubuki, K Iwabuchi, T Honda - Tetrahedron: Asymmetry, 2005 - Elsevier
The synthesis of abutasterone-type side chain, (20R,22R,24S)-20,22,24,25-tetrahydroxy-6β-methoxy-3α,5-cyclo-5α-cholestane 4, and 24-epi-abutasterone-type side chain, (20R,22R,…
Number of citations: 4 www.sciencedirect.com
JN Kim, HJ Lee, JH Gong - Tetrahedron letters, 2002 - Elsevier
Enantiomerically enriched Baylis–Hillman alcohols 2a–d (S) were prepared in 25–42% yields with optical purities of 54–92% ee by using the combined concept of kinetic resolution …
Number of citations: 94 www.sciencedirect.com

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